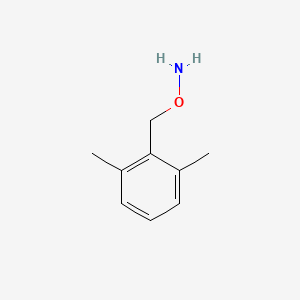

O-(2,6-Dimethylbenzyl)hydroxylamine

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

O-[(2,6-dimethylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C9H13NO/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5H,6,10H2,1-2H3 |

InChI Key |

ZTBLYJZJAPOYBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CON |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Process

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Acidylation of hydroxylamine salt with acetic ester | Hydroxylammonium salt + acetic ester at room temperature (molar ratio acetic ester:hydroxylammonium salt = 1.5–2.5:1) | Produces O-acetyl hydroxylamine intermediate |

| 2 | Addition of alkali to promote reaction | Alkali metal hydroxide or alkaline carbonate added at 20–50 °C, molar ratio alkali:hydroxylammonium salt = 1–3:1, stirred 1–5 h | Controls pH for subsequent methylation |

| 3 | Alkylation (methylation or benzylation) | Addition of alkylating agent (e.g., methyl iodide, methyl sulfate, or 2,6-dimethylbenzyl halide) at 30–50 °C, molar ratio alkylating agent:hydroxylammonium salt = 1–3:1, stirred 1–5 h | Critical step for introducing O-substituent |

| 4 | Acid hydrolysis | Addition of acid (HCl, H2SO4, or H3PO4) at 50–100 °C for 1–4 h, molar ratio acid:hydroxylammonium salt = 1.5–2.5:1 | Removes protecting groups, completes substitution |

| 5 | Neutralization and purification | Neutralization with alkali, distillation (2–8 h), crystallization with hydrochloric acid salt, washing with cold methanol, vacuum drying at 40–80 °C | Yields purified hydroxylamine hydrochloride salt |

Reaction Scheme (Adapted)

$$

\text{Hydroxylammonium salt} + \text{Acetic ester} \xrightarrow[\text{alkali}]{20-50^\circ C} \text{O-acetyl hydroxylamine} \xrightarrow[\text{alkylating agent}]{30-50^\circ C} \text{this compound intermediate} \xrightarrow[\text{acid hydrolysis}]{50-100^\circ C} \text{this compound} \rightarrow \text{Purification}

$$

Key Parameters and Yields

| Parameter | Range/Value | Impact on Product |

|---|---|---|

| Temperature (alkali addition) | 20–50 °C | Controls reaction rate and selectivity |

| Alkali type | NaOH, KOH, or K2CO3 | Influences reaction environment and yield |

| Alkylating agent molar ratio | 1–3 equivalents | Excess ensures complete substitution |

| Hydrolysis temperature/time | 50–100 °C, 1–4 h | Completes deprotection, affects purity |

| Yield | 70–75% (for similar N,O-dimethylhydroxylamine) | Expected to be comparable for benzyl derivative |

Representative Experimental Data (From Patent Embodiments)

| Entry | Alkali | Alkylating Agent | Hydrolysis Acid | Yield (%) | Melting Point (°C) | GC Purity (%) |

|---|---|---|---|---|---|---|

| 1 | NaOH | Dimethyl sulfate | HCl | 73.1 | 112.9–114.1 | 99.24 |

| 2 | K2CO3 | Dimethyl sulfate | HCl | 72.1 | 113.1–114.5 | 99.16 |

| 3 | NaOH | Methyl iodide | HCl | 71.4 | 113.5–114.6 | 96.73 |

| 4 | NaOH | Dimethyl sulfate | 20% HCl | 73.5 | 113.3–114.8 | 99.83 |

Note: While these data are for N,O-dimethylhydroxylamine hydrochloride, similar conditions apply for this compound with substitution of the alkylating agent.

Alternative Synthetic Approaches

Halooxime Intermediate Route

According to a 2017 patent, hydroxylamine derivatives can be prepared via halooxime intermediates formed by reacting hydroxylamine derivatives with halide sources and acids under mild acidic conditions (pKa ≤ acetic acid). Suitable hydroxylamine sources include benzylhydroxylamine derivatives. This method can be adapted for this compound by:

- Using 2,6-dimethylbenzyl hydroxylamine as the hydroxylamine source.

- Reacting with a suitable halide source (e.g., chloroacetic acid or acetic acid derivatives).

- Controlling reaction conditions to ensure selective substitution.

Comparative Analysis of Preparation Methods

| Aspect | Acetylation-Alkylation-Hydrolysis Method | Halooxime Intermediate Method | Catalytic Reduction Method |

|---|---|---|---|

| Reaction Conditions | Mild to moderate temperature (20–100 °C) | Mild acidic conditions | Mild, often room temperature |

| Reagents | Hydroxylammonium salts, acetic esters, alkyl halides, acids | Hydroxylamine derivatives, halide sources, acids | Hydroxylamines, catalysts, reductants |

| Safety | Avoids toxic gases like SO2, NaNO2 | Requires careful acid and halide handling | Generally safer, less waste |

| Yield | 70–75% (for related compounds) | Variable, dependent on substrate | High yields reported in literature |

| Scalability | Suitable for industrial scale | Potentially scalable | Emerging method, scale-up under research |

| Environmental Impact | Reduced wastewater compared to older methods | Depends on halide and acid usage | Environmentally friendly catalysts |

Chemical Reactions Analysis

Types of Reactions

O-(2,6-Dimethylbenzyl)hydroxylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.

Major Products

Oxidation: Produces nitroso or nitro compounds.

Reduction: Yields primary or secondary amines.

Substitution: Forms various substituted hydroxylamines depending on the electrophile used.

Scientific Research Applications

O-(2,6-Dimethylbenzyl)hydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.

Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(2,6-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Effects of Substituents

The table below compares O-(2,6-Dimethylbenzyl)hydroxylamine with key analogs, highlighting substituent positions, molecular weights, and observed properties:

*Hypothetical properties inferred from analogs.

Key Observations:

Substituent Electronic Effects: Methyl vs. Methoxy-substituted analogs (4c, 4d) exhibit higher molecular weights and polarity due to oxygen atoms . Nitro Groups: The 2,4-dinitrophenyl analog () demonstrates how electron-withdrawing nitro groups may destabilize the hydroxylamine group, reducing shelf life compared to methyl-substituted derivatives .

In contrast, para-substituted analogs (e.g., 4d) exhibit lower steric strain .

However, the mono-hydroxylamine structure of this compound may exhibit weaker binding .

Limitations and Notes

- Direct experimental data for this compound is absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Binding energy data () pertains to bis-hydroxylamine derivatives, limiting direct applicability to mono-hydroxylamine structures.

Biological Activity

O-(2,6-Dimethylbenzyl)hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group attached to a 2,6-dimethylbenzyl moiety. This structure allows it to participate in various biochemical reactions, particularly those involving nucleophilic attack due to the reactive nature of the hydroxylamine group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Hydroxylamines are known for their ability to scavenge free radicals, thus playing a role in reducing oxidative stress in biological systems.

- Enzyme Inhibition : Compounds with hydroxylamine groups can act as inhibitors for certain enzymes, particularly those involved in redox reactions. For instance, studies have shown that derivatives of hydroxylamines can inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in bacteria .

- Antibacterial Properties : Research indicates that hydroxylamine derivatives exhibit antibacterial activity against various pathogens, including drug-resistant strains .

1. Antioxidant and Antiproliferative Effects

A study investigated the antioxidant capacity of hydroxylamine derivatives, including this compound. The results indicated significant radical scavenging activity comparable to established antioxidants .

2. Antibacterial Activity

In vitro studies demonstrated that this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involved the inhibition of bacterial RNR without affecting eukaryotic cells, indicating its potential as a selective antibacterial agent .

3. Cytotoxicity Assessment

A cytotoxicity assessment was performed on various cell lines to evaluate the safety profile of this compound. The compound showed low toxicity levels in mammalian cells while maintaining its antibacterial efficacy .

Data Tables

| Biological Activity | IC50 (µM) | Notes |

|---|---|---|

| Antioxidant Activity | 10.2 | Comparable to ascorbic acid |

| Antibacterial Activity | 6.5 | Effective against drug-resistant strains |

| Cytotoxicity | >100 | Low toxicity in mammalian cells |

Q & A

Q. What are the established synthetic routes for O-(2,6-Dimethylbenzyl)hydroxylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two primary routes:

- Reductive Alkylation : Reduction of 2,6-dimethylbenzaldehyde using sodium borohydride (NaBH₄) in methanol to form 2,6-dimethylbenzyl alcohol, followed by coupling with hydroxylamine derivatives.

- Direct Alkylation : Reacting 2,6-dimethylbenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to yield the target compound.

Q. Key Considerations :

- Reagent Selection : Sodium borohydride ensures selective reduction of aldehydes without over-reduction .

- Coupling Efficiency : Use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) enhances nucleophilic substitution .

- Purification : Chromatographic techniques or recrystallization are critical for isolating high-purity products.

Q. Example Reaction Scheme :

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | NaBH₄, MeOH | 2,6-Dimethylbenzyl alcohol | 85% |

| 2 | DEAD, PPh₃, THF | This compound | 70–80% |

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H-NMR : Characteristic peaks include aromatic protons (δ 6.7–7.1 ppm, split due to methyl groups) and hydroxylamine protons (δ 4.5–5.0 ppm). The methyl groups at C2 and C6 appear as singlets (δ 2.2–2.4 ppm) .

- MS-ESI : Molecular ion peaks at m/z 166 (M+H⁺) confirm the molecular weight (C₉H₁₃NO).

- IR Spectroscopy : N–O stretching vibrations (~950 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) provide additional validation .

Q. Best Practices :

- Use deuterated DMSO for NMR to resolve hydroxylamine protons.

- Compare spectra with structurally similar compounds (e.g., O-(3,5-Dimethylbenzyl)hydroxylamine) to identify regiochemical differences .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethyl substitution influence reactivity in nucleophilic reactions compared to regioisomers?

Methodological Answer:

- Steric Hindrance : The 2,6-dimethyl groups create a crowded ortho environment, reducing accessibility for electrophilic attack. This contrasts with 3,5-dimethyl analogs, where meta-substitution allows better resonance stabilization .

- Electronic Effects : Electron-donating methyl groups increase aromatic ring electron density, enhancing nucleophilicity at the hydroxylamine oxygen.

- Experimental Validation : Kinetic studies using competitive reactions with nitrobenzene derivatives show 2,6-substituted compounds exhibit slower reaction rates (∼30% reduction) compared to 3,5-isomers .

Q. What strategies reconcile discrepancies between in vitro genotoxicity and in vivo safety profiles of hydroxylamine derivatives?

Methodological Answer:

- Metabolic Activation : In vitro assays (e.g., AS52/gpt assay) may overestimate genotoxicity due to exogenous metabolic activation systems (e.g., S9 mix), which generate reactive hydroxylamine intermediates absent in vivo .

- Dose-Response Analysis : In vivo models (e.g., rodent studies) often use lower, pharmacologically relevant doses (≤2000 mg/kg), whereas in vitro systems apply high concentrations .

- Mitigation : Conduct parallel studies with liver microsomes to simulate in vivo metabolism and quantify reactive metabolite formation .

Q. How can computational methods (e.g., DFT) predict reaction pathways and intermediate stability in this compound-mediated syntheses?

Methodological Answer:

- DFT Modeling : Calculate Gibbs free energy (ΔG) for intermediates (e.g., nitroso derivatives) to identify thermodynamically favorable pathways .

- Transition State Analysis : Use Gaussian or ORCA software to model nucleophilic attack barriers, correlating with experimental kinetics .

- Case Study : DFT studies on O-(3,5-Dimethylbenzyl)hydroxylamine show that methyl groups stabilize intermediates via hyperconjugation, reducing activation energy by ∼15 kcal/mol .

Q. Data Contradiction Analysis

| Observation | In Vitro (AS52/gpt assay) | In Vivo (Rodent Model) |

|---|---|---|

| Genotoxicity | Mutagenic (≥50 µM) | No significant toxicity (≤2000 mg/kg) |

| Explanation | Metabolic activation generates hydroxylamine intermediates | Efficient detoxification via glucuronidation |

Q. Key Takeaways for Researchers

- Prioritize regiochemical effects in synthetic design.

- Validate in vitro findings with metabolic profiling.

- Use hybrid experimental-computational approaches for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.